molecular formula C23H18ClN3O B4556769 7-CHLORO-8-METHYL-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

7-CHLORO-8-METHYL-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4556769
M. Wt: 387.9 g/mol
InChI Key: XUBUWLTULZPTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-CHLORO-8-METHYL-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

7-CHLORO-8-METHYL-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-8-METHYL-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Chlorination and Methylation: The quinoline core is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide under controlled conditions.

    Coupling with Pyridine Derivative: The final step involves coupling the chlorinated and methylated quinoline with a pyridine derivative through a nucleophilic substitution reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-8-METHYL-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Palladium catalysts, nucleophiles such as amines or thiols, mild to moderate temperatures.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-CHLORO-8-METHYL-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to antimicrobial and antiviral activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which have various biological activities.

Uniqueness

7-CHLORO-8-METHYL-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoline core with a pyridine moiety allows for diverse interactions with biological targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

7-chloro-8-methyl-2-phenyl-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O/c1-15-20(24)10-9-18-19(23(28)26-14-16-6-5-11-25-13-16)12-21(27-22(15)18)17-7-3-2-4-8-17/h2-13H,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBUWLTULZPTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CN=CC=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-CHLORO-8-METHYL-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
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7-CHLORO-8-METHYL-2-PHENYL-N-[(PYRIDIN-3-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

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